4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride
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Overview
Description
4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride: is a complex organic compound that belongs to the class of benzamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid.
Amination: : The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using 2-dimethylaminoethyl chloride.
Coupling Reaction: : The final step involves the coupling of the benzo[d]thiazole derivative with the brominated benzamide under suitable conditions, often using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different derivative.
Substitution: : The chlorine atom in the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Derivatives lacking the bromine atom.
Substitution: : Various substituted thiazole derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: : It can be used as a lead compound in drug discovery, particularly for developing new antimicrobial and anticancer agents.
Material Science: : Its unique chemical structure makes it suitable for use in the development of advanced materials with specific properties.
Industrial Applications: : It can be used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other benzamide derivatives or thiazole-containing compounds, but the presence of both bromine and chlorine atoms, along with the dimethylaminoethyl group, sets it apart.
List of Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
Benzo[d]thiazole-2-thiol derivatives
Thiazole-based heterocyclic scaffolds
Properties
IUPAC Name |
4-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3OS.ClH/c1-22(2)10-11-23(17(24)12-6-8-13(19)9-7-12)18-21-16-14(20)4-3-5-15(16)25-18;/h3-9H,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTNVKAVRJAXRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrCl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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